
evaluating the superiority of Epaminurad to
existing uricosuric agents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Epaminurad

Cat. No.: B607337 Get Quote

Epaminurad: A New Frontier in Uricosuric
Therapy for Gout
An in-depth comparative analysis of Epaminurad against existing uricosuric agents for

researchers and drug development professionals.

Epaminurad, an investigational urate-lowering agent, is emerging as a potentially superior

therapeutic option for hyperuricemia in patients with gout. Developed by JW Pharmaceutical,

this novel drug selectively inhibits the human uric acid transporter 1 (hURAT1), a key protein in

the renal reabsorption of uric acid, thereby promoting its excretion.[1] Currently undergoing

Phase 3 clinical trials, Epaminurad's performance against established uricosuric agents such

as probenecid, benzbromarone, and lesinurad warrants a detailed evaluation.[1] This guide

provides a comprehensive comparison based on available experimental data, mechanisms of

action, and clinical trial outcomes.

Mechanism of Action: A Selective Approach
Gout is primarily caused by the accumulation of uric acid in the blood, a condition known as

hyperuricemia. Uricosuric agents lower serum urate (sUA) levels by enhancing the renal

excretion of uric acid. The primary target for many of these drugs is the URAT1 transporter,

located in the proximal tubules of the kidneys.
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Epaminurad is a selective URAT1 inhibitor.[1] Its targeted action is designed to potently block

the reabsorption of uric acid, leading to a significant reduction in sUA levels.

In comparison, older uricosuric agents have a broader mechanism of action:

Probenecid, the first clinically developed uricosuric agent, inhibits the reabsorption of uric

acid by targeting URAT1. However, it also interacts with other renal transporters, such as

organic anion transporters (OATs), which can lead to drug-drug interactions.

Benzbromarone is a potent inhibitor of URAT1 and has been shown to be highly effective in

lowering sUA. However, it also acts as a non-competitive inhibitor of xanthine oxidase, an

enzyme involved in uric acid production. Concerns about potential hepatotoxicity have

limited its use in some countries.[2][3]

Lesinurad, another selective uric acid reabsorption inhibitor, targets URAT1. It is approved

for use in combination with a xanthine oxidase inhibitor (XOI) for patients who have not

achieved target sUA levels with an XOI alone.[4][5]
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Mechanism of Action of Uricosuric Agents on URAT1

Comparative Efficacy: Quantitative Analysis
Clinical trial data provides the most direct evidence of a drug's efficacy. The following tables

summarize key findings from studies on Epaminurad and other uricosuric agents.

Epaminurad: Phase 2b Clinical Trial (NCT04804111)
Results
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of

Epaminurad in patients with gout and hyperuricemia over a 12-week period.[6][7]
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Treatment Group N
Proportion of Patients with
sUA < 6 mg/dL at Week 4

Placebo 38 0%

Epaminurad 3 mg 37 54.1%

Epaminurad 6 mg 39 71.8%

Epaminurad 9 mg 36 88.9%

Febuxostat 80 mg 19 84.2%

Data from a phase 2b trial of Epaminurad.[8]

Existing Uricosuric Agents: Efficacy Data from Selected
Studies
Direct head-to-head trials of Epaminurad against older uricosurics are not yet available. The

following data is compiled from separate studies to provide an indirect comparison.

Uricosuric Agent Study Population Key Efficacy Outcome

Probenecid 57 patients with gout

33% on monotherapy and 37%

on combination therapy with

allopurinol achieved target

sUA (< 6 mg/dL).[9][10][11]

Benzbromarone
196 men with gout and renal

uric acid underexcretion

61% of patients on 25 mg daily

achieved target sUA (< 6

mg/dL) at 12 weeks.[12]

Lesinurad

603 gout patients with

inadequate response to

allopurinol

54.2% of patients on 200 mg

daily in combination with

allopurinol achieved target

sUA (< 6.0 mg/dL) at 6

months.

Safety and Tolerability Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.jrheum.org/content/early/2013/02/26/jrheum.121301
https://pubmed.ncbi.nlm.nih.gov/23457380/
https://www.researchgate.net/publication/235778318_Efficacy_and_Tolerability_of_Probenecid_as_Urate-lowering_Therapy_in_Gout_Clinical_Experience_in_High-prevalence_Population
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The safety of uricosuric agents is a critical factor in their clinical utility.

Epaminurad: In the phase 2b trial, Epaminurad was generally well-tolerated. The incidence of

treatment-emergent adverse events (TEAEs) was similar between the Epaminurad and

placebo groups, with most events being mild in nature.[8] No serious drug-related adverse

events were reported.[8]

Probenecid: Common side effects include gastrointestinal issues and the potential for kidney

stone formation, particularly in patients who are overproducers of uric acid.

Benzbromarone: While highly effective, its use has been associated with a risk of

hepatotoxicity, leading to its withdrawal in some markets.[2]

Lesinurad: It carries a boxed warning regarding the risk of acute kidney failure, especially when

used as monotherapy or at higher doses.[13]

Experimental Protocols: A Glimpse into the Clinical
Trials
Understanding the design of the clinical trials is crucial for interpreting their results.

Epaminurad Phase 2b Trial (NCT04804111)
Objective: To evaluate the dose-response, efficacy, and safety of Epaminurad in patients

with gout.

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 169 adult patients with a diagnosis of gout and a serum urate level of ≥ 7.0

mg/dL.[8]

Intervention: Patients were randomized to receive once-daily oral doses of Epaminurad (3

mg, 6 mg, or 9 mg), placebo, or febuxostat (80 mg) for 12 weeks.[8]

Primary Endpoint: The proportion of patients achieving a serum urate level of < 6.0 mg/dL at

week 4.[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.researchgate.net/publication/335026680_Benzbromarone_in_the_treatment_of_gout
https://www.rxeconsult.com/healthcare-articles/Zurampic-lesinurad-From-AstraZeneca-Gets-FDA-Approval-For-Gout-Caused-By-High-Uric-Acid--933/2
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.medscape.com/viewarticle/epaminurad-effective-lowering-serum-urate-levels-gout-2025a1000gd1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Gout, sUA ≥ 7.0 mg/dL)

Randomization

Epaminurad 3mg Epaminurad 6mg Epaminurad 9mg Placebo Febuxostat 80mg

12-Week Treatment Period

Primary Endpoint Assessment
(sUA at Week 4)

Click to download full resolution via product page

Epaminurad Phase 2b Trial Workflow

Epaminurad Phase 3 Trial (EPIC Study - NCT05815901)
Objective: To confirm the efficacy and safety of Epaminurad in comparison to febuxostat in

gout patients.[14][15]

Design: A multi-center, randomized, double-blind, active-controlled, therapeutic confirmatory

study.[15]

Participants: Approximately 588 gout patients.[16]

Intervention: Patients are randomized to receive Epaminurad (6 mg or 9 mg) or febuxostat

(40 mg or 80 mg) for a main study period of 20 weeks, followed by an extension period.[14]
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Primary Endpoint: Proportion of subjects with sUA < 6 mg/dL.[15]

Conclusion: The Potential Superiority of
Epaminurad
Based on the available data, Epaminurad demonstrates a promising efficacy and safety profile

that may position it as a superior uricosuric agent. Its high selectivity for URAT1 suggests a

lower potential for off-target effects and drug-drug interactions compared to older agents like

probenecid. The dose-dependent and significant reduction in serum urate levels observed in

the phase 2b trial, with a safety profile comparable to placebo, underscores its therapeutic

potential.

While direct comparative data against probenecid and benzbromarone is needed for a

definitive conclusion, the initial findings suggest that Epaminurad could offer a more favorable

risk-benefit profile, particularly in comparison to benzbromarone with its associated

hepatotoxicity concerns. The ongoing phase 3 trials will provide further crucial data to solidify

the position of Epaminurad in the therapeutic landscape for gout and hyperuricemia. For

researchers and drug development professionals, Epaminurad represents a significant

advancement in the targeted therapy of gout, with the potential to address the unmet needs of

patients who are intolerant to or inadequately controlled by existing treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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